Cas no 88142-60-3 (7H-Dibenzo[de,h]quinolin-7-one,4,5,6,9-tetramethoxy-)

7H-Dibenzo[de,h]quinolin-7-one,4,5,6,9-tetramethoxy- structure
88142-60-3 structure
Nombre del producto:7H-Dibenzo[de,h]quinolin-7-one,4,5,6,9-tetramethoxy-
Número CAS:88142-60-3
MF:C20H17NO5
Megavatios:351.352685689926
CID:723037
PubChem ID:137399

7H-Dibenzo[de,h]quinolin-7-one,4,5,6,9-tetramethoxy- Propiedades químicas y físicas

Nombre e identificación

    • 7H-Dibenzo[de,h]quinolin-7-one,4,5,6,9-tetramethoxy-
    • 4,5,6,9-Tetramethoxy-7H-dibenzo(de,h)quinolin-7-one
    • 4,5,6,9-Tetramethoxy-7H-dibenzo[de,h]quinolin-7-one (ACI)
    • 6-O-Demethyldauriporphinoline
    • Bianfugenine
    • Dauriporphine
    • 88142-60-3
    • CS-0638254
    • 7H-Dibenzo[de,h]quinolin-7-one, 4,5,6,9-tetramethoxy-
    • AKOS040734156
    • HY-N11029
    • CHEMBL4214251
    • DTXSID90236851
    • 5,10,11,12-tetramethoxy-16-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17),14-octaen-8-one
    • 4,5,6,9-tetramethoxy-7H-dibenzo[de,h]quinolin-7-one
    • SCHEMBL12289184
    • CHEBI:132719
    • 7H-Dibenzo(de,h)quinolin-7-one, 4,5,6,9-tetramethoxy-
    • DA-61659
    • 5,10,11,12-tetramethoxy-16-azatetracyclo(7.7.1.02,7.013,17)heptadeca-1(16),2(7),3,5,9,11,13(17),14-octaen-8-one
    • DTXCID20159342
    • Renchi: 1S/C20H17NO5/c1-23-10-5-6-11-13(9-10)17(22)15-14-12(7-8-21-16(11)14)18(24-2)20(26-4)19(15)25-3/h5-9H,1-4H3
    • Clave inchi: OOWSNEKQIRVGCG-UHFFFAOYSA-N
    • Sonrisas: O=C1C2C3C(C(=C(C=2OC)OC)OC)=CC=NC=3C2C1=CC(=CC=2)OC

Atributos calculados

  • Calidad precisa: 351.11067264g/mol
  • Masa isotópica única: 351.11067264g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 6
  • Recuento de átomos pesados: 26
  • Cuenta de enlace giratorio: 4
  • Complejidad: 528
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 66.9Ų
  • Xlogp3: 3.2

Propiedades experimentales

  • Color / forma: Powder

7H-Dibenzo[de,h]quinolin-7-one,4,5,6,9-tetramethoxy- Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  2.5 h, 115 °C; 115 °C → rt
1.2 Reagents: Potassium hydroxide Solvents: Water ;  pH 7, rt
1.3 Reagents: Methanesulfonic acid, mixt. with phosphorus oxide (P2O5) ;  rt; 2 h, 90 °C; 90 °C → rt
1.4 Reagents: Ammonia Solvents: Water ;  rt
2.1 Reagents: Silver oxide (Ag2O) Solvents: Methanol ,  Chloroform ;  6 h, rt → reflux
Referencia
A novel approach to oxoisoaporphine alkaloids via regioselective metalation of alkoxy isoquinolines
Melzer, Benedikt C.; et al, Beilstein Journal of Organic Chemistry, 2017, 13, 1564-1571

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride Solvents: Toluene
2.1 Reagents: Cuprous cyanide Solvents: Dimethylformamide
3.1 Reagents: Potassium hydroxide Solvents: Ethanol
4.1 Solvents: Methanol
5.1 Reagents: Hydrochloric acid Solvents: Water
6.1 Reagents: Silver oxide (Ag2O) Solvents: Chloroform
Referencia
The structure of 2,3-dihydromenisporphine and the synthesis of dauriporphine, oxoisoaporphine alkaloids from Menispermum dauricum DC
Kunitomo, Jun Ichi; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(7), 2778-82

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Silver oxide (Ag2O) Solvents: Methanol ,  Chloroform ;  6 h, rt → reflux
Referencia
A novel approach to oxoisoaporphine alkaloids via regioselective metalation of alkoxy isoquinolines
Melzer, Benedikt C.; et al, Beilstein Journal of Organic Chemistry, 2017, 13, 1564-1571

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water
2.1 Reagents: Phosphorus oxychloride Solvents: Toluene
3.1 Reagents: Cuprous cyanide Solvents: Dimethylformamide
4.1 Reagents: Potassium hydroxide Solvents: Ethanol
5.1 Solvents: Methanol
6.1 Reagents: Hydrochloric acid Solvents: Water
7.1 Reagents: Silver oxide (Ag2O) Solvents: Chloroform
Referencia
The structure of 2,3-dihydromenisporphine and the synthesis of dauriporphine, oxoisoaporphine alkaloids from Menispermum dauricum DC
Kunitomo, Jun Ichi; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(7), 2778-82

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Silver oxide (Ag2O) Solvents: Chloroform
Referencia
The structure of 2,3-dihydromenisporphine and the synthesis of dauriporphine, oxoisoaporphine alkaloids from Menispermum dauricum DC
Kunitomo, Jun Ichi; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(7), 2778-82

Métodos de producción 6

Condiciones de reacción
1.1 Solvents: Methanol
2.1 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Silver oxide (Ag2O) Solvents: Chloroform
Referencia
The structure of 2,3-dihydromenisporphine and the synthesis of dauriporphine, oxoisoaporphine alkaloids from Menispermum dauricum DC
Kunitomo, Jun Ichi; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(7), 2778-82

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  24 h, reflux
2.1 Reagents: Hydrochloric acid Solvents: Water ;  2.5 h, 115 °C; 115 °C → rt
2.2 Reagents: Potassium hydroxide Solvents: Water ;  pH 7, rt
3.1 Reagents: Methanesulfonic acid, mixt. with phosphorus oxide (P2O5) ;  rt; 2 h, 90 °C; 90 °C → rt
3.2 Reagents: Ammonia Solvents: Water ;  rt
4.1 Reagents: Silver oxide (Ag2O) Solvents: Methanol ,  Chloroform ;  6 h, rt → reflux
Referencia
A novel approach to oxoisoaporphine alkaloids via regioselective metalation of alkoxy isoquinolines
Melzer, Benedikt C.; et al, Beilstein Journal of Organic Chemistry, 2017, 13, 1564-1571

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Magnesate(1-), dichloro(2,2,6,6-tetramethylpiperidinato)-, lithium (1:1) Solvents: Toluene ,  Tetrahydrofuran ;  2 min, 25 °C; 4 h, 25 °C; 25 °C → 0 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  0 °C; 1 h, 25 °C
1.3 Reagents: Sodium thiosulfate ,  Ammonium chloride Solvents: Water ;  25 °C
2.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  24 h, reflux
3.1 Reagents: Hydrochloric acid Solvents: Water ;  2.5 h, 115 °C; 115 °C → rt
3.2 Reagents: Potassium hydroxide Solvents: Water ;  pH 7, rt
4.1 Reagents: Methanesulfonic acid, mixt. with phosphorus oxide (P2O5) ;  rt; 2 h, 90 °C; 90 °C → rt
4.2 Reagents: Ammonia Solvents: Water ;  rt
5.1 Reagents: Silver oxide (Ag2O) Solvents: Methanol ,  Chloroform ;  6 h, rt → reflux
Referencia
A novel approach to oxoisoaporphine alkaloids via regioselective metalation of alkoxy isoquinolines
Melzer, Benedikt C.; et al, Beilstein Journal of Organic Chemistry, 2017, 13, 1564-1571

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Cuprous cyanide Solvents: Dimethylformamide
2.1 Reagents: Potassium hydroxide Solvents: Ethanol
3.1 Solvents: Methanol
4.1 Reagents: Hydrochloric acid Solvents: Water
5.1 Reagents: Silver oxide (Ag2O) Solvents: Chloroform
Referencia
The structure of 2,3-dihydromenisporphine and the synthesis of dauriporphine, oxoisoaporphine alkaloids from Menispermum dauricum DC
Kunitomo, Jun Ichi; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(7), 2778-82

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Thionyl chloride
2.1 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water
3.1 Reagents: Phosphorus oxychloride Solvents: Toluene
4.1 Reagents: Cuprous cyanide Solvents: Dimethylformamide
5.1 Reagents: Potassium hydroxide Solvents: Ethanol
6.1 Solvents: Methanol
7.1 Reagents: Hydrochloric acid Solvents: Water
8.1 Reagents: Silver oxide (Ag2O) Solvents: Chloroform
Referencia
The structure of 2,3-dihydromenisporphine and the synthesis of dauriporphine, oxoisoaporphine alkaloids from Menispermum dauricum DC
Kunitomo, Jun Ichi; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(7), 2778-82

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Silver oxide (Ag2O) Solvents: Chloroform
Referencia
The structure of 2,3-dihydromenisporphine and the synthesis of dauriporphine, oxoisoaporphine alkaloids from Menispermum dauricum DC
Kunitomo, Jun Ichi; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(7), 2778-82

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  2.5 h, 115 °C; 115 °C → rt
1.2 Reagents: Potassium hydroxide Solvents: Water ;  pH 7, rt
2.1 Reagents: Hydrochloric acid Solvents: Water ;  2.5 h, 115 °C; 115 °C → rt
2.2 Reagents: Potassium hydroxide Solvents: Water ;  pH 7, rt
2.3 Reagents: Methanesulfonic acid, mixt. with phosphorus oxide (P2O5) ;  rt; 2 h, 90 °C; 90 °C → rt
2.4 Reagents: Ammonia Solvents: Water ;  rt
3.1 Reagents: Silver oxide (Ag2O) Solvents: Methanol ,  Chloroform ;  6 h, rt → reflux
Referencia
A novel approach to oxoisoaporphine alkaloids via regioselective metalation of alkoxy isoquinolines
Melzer, Benedikt C.; et al, Beilstein Journal of Organic Chemistry, 2017, 13, 1564-1571

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Ethanol
2.1 Solvents: Methanol
3.1 Reagents: Hydrochloric acid Solvents: Water
4.1 Reagents: Silver oxide (Ag2O) Solvents: Chloroform
Referencia
The structure of 2,3-dihydromenisporphine and the synthesis of dauriporphine, oxoisoaporphine alkaloids from Menispermum dauricum DC
Kunitomo, Jun Ichi; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(7), 2778-82

7H-Dibenzo[de,h]quinolin-7-one,4,5,6,9-tetramethoxy- Raw materials

7H-Dibenzo[de,h]quinolin-7-one,4,5,6,9-tetramethoxy- Preparation Products

Proveedores recomendados
BIOOKE MICROELECTRONICS CO.,LTD
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
BIOOKE MICROELECTRONICS CO.,LTD
Shanghai Jinhuan Chemical CO., LTD.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shanghai Jinhuan Chemical CO., LTD.
Henan Dongyan Pharmaceutical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Henan Dongyan Pharmaceutical Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Jincang Pharmaceutical (Shanghai) Co., LTD.
钜澜化工科技(青岛)有限公司
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
钜澜化工科技(青岛)有限公司